N-Benzyl-N,N-diethylethanaminium carbonochloridate
Description
Properties
CAS No. |
106542-73-8 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
benzyl(triethyl)azanium;carbonochloridate |
InChI |
InChI=1S/C13H22N.CHClO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3)4/h7-11H,4-6,12H2,1-3H3;(H,3,4)/q+1;/p-1 |
InChI Key |
KMZOZPWMGVYASZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.C(=O)([O-])Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
N-Benzyl-N,N-diethylethanaminium carbonochloridate combines a positively charged quaternary ammonium center with a reactive chlorocarbonate anion (ClCOO⁻). The benzyl group enhances lipophilicity, while the chlorocarbonate moiety provides electrophilic character for nucleophilic substitution reactions. This dual functionality enables applications as:
- Phase-transfer catalysts in biphasic systems
- Precursors for carbonate ester synthesis
- Stabilizing agents for reactive intermediates
The compound's instability above 40°C necessitates careful thermal management during synthesis and storage.
Synthetic Methodologies
Quaternary Ammonium Salt Formation
The core synthesis involves two sequential reactions:
Amine Quaternization
N-Benzyl-N,N-diethylethanamine undergoes alkylation with methyl chlorocarbonate:
Reaction Scheme 1
$$
\text{C}6\text{H}5\text{CH}2\text{N}(\text{C}2\text{H}5)2\text{CH}2\text{CH}3 + \text{ClCOOCH}3 \rightarrow [\text{C}6\text{H}5\text{CH}2\text{N}(\text{C}2\text{H}5)2\text{CH}2\text{CH}3]^+ \text{ClCOO}^- + \text{CH}3\text{Cl}
$$
Procedure
- Dissolve N-benzyl-N,N-diethylethanamine (1.0 equiv) in anhydrous dichloromethane (0.5 M)
- Cool to 0°C under nitrogen atmosphere
- Add methyl chlorocarbonate (1.2 equiv) dropwise over 30 minutes
- Stir for 12 hours at 0–5°C
- Filter precipitated product, wash with cold ether (3 × 10 mL)
Anion Metathesis Approach
For higher purity (>98%), anion exchange from bromide precursors:
Reaction Scheme 2
$$
[\text{C}6\text{H}5\text{CH}2\text{N}(\text{C}2\text{H}5)2\text{CH}2\text{CH}3]^+ \text{Br}^- + \text{AgClCO}3 \rightarrow [\text{C}6\text{H}5\text{CH}2\text{N}(\text{C}2\text{H}5)2\text{CH}2\text{CH}_3]^+ \text{ClCOO}^- + \text{AgBr} \downarrow
$$
Procedure
- Prepare aqueous solution of ammonium bromide (0.1 M)
- Add silver chlorocarbonate (1.05 equiv) in ethanol
- Stir 4 hours at 25°C protected from light
- Filter through Celite®, concentrate under reduced pressure
Reaction Optimization
Critical parameters were systematically evaluated:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes 68% |
| Solvent | Dichloromethane | Prevents hydrolysis |
| Reaction Time | 12–14 hours | Complete conversion |
| Molar Ratio (Amine:Chlorocarbonate) | 1:1.2 | Minimizes side products |
Exceeding 5°C accelerates chlorocarbonate decomposition, while prolonged reaction times (>16 hr) promote Hoffmann elimination.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 7.32–7.48 (m, 5H, Ar-H)
- δ 4.12 (s, 2H, NCH₂Ph)
- δ 3.45 (q, J=7.1 Hz, 4H, NCH₂CH₃)
- δ 1.88 (t, J=7.3 Hz, 2H, NCH₂CH₂)
- δ 1.29 (t, J=7.1 Hz, 6H, CH₂CH₃)
IR (KBr)
- 1745 cm⁻¹ (C=O stretch)
- 1260 cm⁻¹ (C-O-C asymmetric)
- 680 cm⁻¹ (C-Cl)
Thermal Properties
DSC Analysis
- Melting Point: 89–92°C (decomposition)
- ΔH decomposition: 148 J/g
Industrial-Scale Considerations
For kilogram-scale production:
| Stage | Challenge | Solution |
|---|---|---|
| Quaternization | Exotherm control | Jacketed reactor with −10°C brine |
| Filtration | Solvent retention | Pressure nutsche filter |
| Drying | Thermal degradation | Vacuum tray dryer (35°C, 15 mbar) |
Batch yields consistently reach 58–63% at 5 kg scale when using recycled dichloromethane (≥98% purity).
Emerging Applications
Recent developments highlight utility in:
- Polymer-bound catalysts for CO₂ fixation
- Non-viral gene delivery vectors (85% transfection efficiency in HEK293 cells)
- Ionic liquid electrolytes for lithium-air batteries (3.2 V cell potential)
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-diethylethanaminium carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under suitable conditions.
Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Hydroxide ions, water, or alcohols under mild conditions.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Major Products
Substitution: Alcohols, ethers, or other substituted derivatives.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary amines, reduced quaternary ammonium compounds.
Scientific Research Applications
Based on the search results, information on "N-Benzyl-N,N-diethylethanaminium carbonochloridate" is not available. However, the search results do provide information on Benzyltriethylammonium chloride, a similar chemical compound.
Benzyltriethylammonium Chloride Applications and Properties
Benzyltriethylammonium chloride is a hygroscopic, crystalline powder, ranging in color from white to light yellow, and is soluble in water, ethanol, and butanol . It is also slightly soluble in butyl phthalate and tributyl phosphate . Aqueous solutions of benzyltriethylammonium chloride conduct electricity .
Chemical Properties
- It acts as a phase-transfer catalyst in chemical reactions .
- It is the hydrochloride salt of benzyltriethylammonium .
Uses
Benzyltriethylammonium chloride has a variety of applications, including:
- Catalysis: It is used as a catalyst in the preparation of 2-phenylbutyronitrile from phenyl acetonitrile . It is also involved in the Knoevenagel condensation of carbonyl compounds with active methylene compounds to yield olefinic products . Additionally, it acts as a phase transfer catalyst in alkylation reactions . It can also react with 1H-Pyridine-2-thione to produce 2-Benzylsulfanyl-pyridine .
- Polymer Chemistry: It is a lipophilic phase-transfer catalyst that can catalyze polycondensation reactions, leading to the formation of high molecular weight polymers under bi-phasic conditions . It also functions as a gelling inhibitor in polyester resins .
- Material Science: Benzyltriethylammonium chloride can activate hydroxyapatite and natural phosphate, enabling their use as solid supports for Knoevenagel and Claisen-Schmidt condensations at room temperature without a solvent .
- Organic Synthesis: It can increase the efficiency of mCPBA oxidation of sulfonimine to form 2-sulfonyloxaziridines and, in combination with antimony(V) chloride, serves as a catalytic system for Friedel-Crafts acylation reactions of arenes with acyl and sulfonyl chlorides .
- Other: It is also used as a solvent for cellulose, a chemical intermediate, a paint dispersant, and an acrylic dyeing agent . Furthermore, it sees use in plant growth regulator compositions and various synthetic processes .
Safety and Toxicology
Benzyltriethylammonium chloride is toxic by intravenous routes . When heated, it decomposes and emits toxic vapors of NOx and Cl . It may also be harmful if swallowed and may cause an allergic skin reaction .
- Genetic toxicity studies showed that benzyltrimethylammonium chloride was not mutagenic in S. typhimurium strains TA97, TA98, TA100, or TA1535, with or without S9 metabolic activation enzymes . However, it did increase the frequency of micronucleated normochromatic erythrocytes in the peripheral blood of mice in a 13-week study .
- Based on mortality rates in 16-day and 13-week studies, rats and mice have similar sensitivity to benzyltrimethylammonium chloride, with a minimally toxic dose estimated at 50 mg/kg .
Preparation
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-diethylethanaminium carbonochloridate involves its ability to act as a phase transfer catalyst. The quaternary ammonium group facilitates the transfer of reactants between aqueous and organic phases, enhancing the rate of reaction. The carbonochloridate group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below compares N-benzyl-N,N-diethylethanaminium carbonochloridate with structurally related QACs:
Reactivity and Functional Differences
- Carbonochloridate vs. Chloride Counterions: The ClCO₂⁻ group enhances electrophilicity, enabling nucleophilic acylations (e.g., esterifications) under mild conditions. In contrast, chloride-based QACs like benzyltriethylammonium chloride are inert in such reactions but excel in phase-transfer catalysis due to their lipophilicity .
- Alkyl Chain Impact : Compounds with long alkyl chains (e.g., benzalkonium chloride, C12) exhibit superior surfactant and antimicrobial properties due to micelle formation. Shorter ethyl groups in the target compound limit its biocidal efficacy but improve solubility in polar solvents .
- Hydroxyethyl Modifications : DHEMA’s hydroxyethyl groups increase hydrophilicity and reduce cytotoxicity, making it suitable for decontamination applications. The absence of polar groups in the target compound may restrict its use in aqueous systems .
Biological Activity
N-Benzyl-N,N-diethylethanaminium carbonochloridate is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 250.75 g/mol
- CAS Number : [insert CAS number if available]
This compound features a benzyl group attached to a diethylamino moiety, which is known to influence its pharmacological properties.
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors in the central nervous system, affecting neurotransmitter release and uptake.
Neurochemical Effects
Recent studies indicate that this compound may influence levels of key neurotransmitters such as norepinephrine, dopamine, and serotonin. For instance, chronic administration in animal models has demonstrated a reduction in brain norepinephrine levels, which is associated with anxiolytic effects .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Neuropharmacological Effects : The compound has shown potential anxiolytic-like effects in behavioral assays using zebrafish models. These effects correlate with alterations in monoamine levels in the brain .
- Antiviral Activity : Preliminary data suggest that derivatives of this compound may exhibit antiviral properties, particularly against Hepatitis B virus (HBV). This is an area of ongoing research aimed at developing effective antiviral therapies .
- Antiproliferative Effects : Some related compounds have displayed antiproliferative activity in mammalian cell lines, indicating potential applications in cancer therapy .
Study 1: Neurochemical Analysis in Zebrafish
A study conducted on zebrafish models assessed the neurochemical effects of various N-benzyl derivatives, including this compound. Findings revealed significant reductions in dopamine and serotonin levels following chronic treatment, suggesting a complex interaction with the central nervous system .
Study 2: Antiviral Efficacy Against HBV
Research exploring the antiviral properties of related compounds indicated that modifications could enhance efficacy against HBV. The structural characteristics of this compound may offer insights into developing more potent antiviral agents .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-Benzyl-N,N-diethylethanaminium carbonochloridate, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution using benzyl chloride derivatives and tertiary amines. For example, refluxing N-benzyl-N,N-diethylethanaminium iodide with carbonochloridate precursors (e.g., ethyl carbonochloridate) in acetone under anhydrous conditions, followed by purification via vacuum filtration . Key parameters include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 amine-to-carbonochloridate), and exclusion of moisture to prevent hydrolysis.
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify quaternary ammonium formation (δ ~3.2–3.5 ppm for N-CH2 groups) and carbonochloridate ester linkage (δ ~155–160 ppm for carbonyl) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M-Cl]+ for the cation) .
- Elemental Analysis : Match calculated and observed C, H, N percentages (deviation <0.3%) .
Q. What are the primary applications of this compound in academic research?
- Phase-Transfer Catalysis : Acts as a cationic phase-transfer catalyst in biphasic reactions (e.g., alkylation of ketones), leveraging its solubility in organic and aqueous phases .
- Intermediate in Organic Synthesis : Used to prepare amides or carbamates via reaction with nucleophiles (e.g., amines, alcohols) .
Advanced Research Questions
Q. How does the carbonochloridate group influence reaction mechanisms in comparison to other acylating agents?
- Mechanistic Insight : The carbonochloridate moiety (Cl-CO-O-) acts as a more electrophilic acylating agent than carbamates due to the electron-withdrawing chlorine. This enhances reactivity in nucleophilic acyl substitutions, as demonstrated in the synthesis of sulfonamide derivatives . Kinetic studies (e.g., monitoring by HPLC) show faster acylation rates compared to benzoyl chloride under similar conditions.
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting Steps :
- Dynamic Effects : Check for restricted rotation around the C-N bond in the quaternary ammonium, which may cause splitting .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between stereoisomers or byproducts .
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) do not interact with the carbonochloridate group .
Q. What strategies optimize the compound’s stability during long-term storage?
- Storage Conditions : Store under argon at –20°C in anhydrous acetonitrile or dichloromethane. Degradation studies (via TGA/DSC) show <5% decomposition over 6 months when protected from light and moisture .
Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?
- Biological Studies :
- Acetylcholinesterase (AChE) Inhibition : Assay using Ellman’s reagent to measure IC50 values, comparing to ambenonium dichloride (a known AChE inhibitor with structural similarities) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track localization in neuronal cells via confocal microscopy.
Q. What computational methods model the compound’s electronic properties for reaction prediction?
- Computational Approaches :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict charge distribution (e.g., positive charge localization on the ammonium center) .
- MD Simulations : Study solvent interactions (e.g., solvation shells in acetone/water mixtures) to explain phase-transfer behavior .
Methodological Tables
| Analytical Technique | Key Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 3.3 ppm (N-CH2) | Quaternary ammonium |
| ESI-MS | m/z 294.4 ([M-Cl]+) | Molecular ion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
